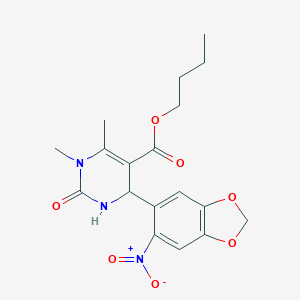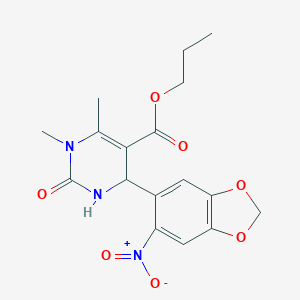![molecular formula C18H18Cl2N2O2 B447542 (3,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone CAS No. 21057-31-8](/img/structure/B447542.png)
(3,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a dichlorophenyl group and a methoxyphenyl group connected through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3,4-dichlorophenyl)-[4-(2-formylphenyl)piperazin-1-yl]methanone.
Scientific Research Applications
(3,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Cresol: A phenolic compound with a similar aromatic structure.
Uniqueness
What sets (3,4-Dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone apart is its combination of a dichlorophenyl group and a methoxyphenyl group connected through a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
21057-31-8 |
|---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18(23)13-6-7-14(19)15(20)12-13/h2-7,12H,8-11H2,1H3 |
InChI Key |
PYIVURZUIOOKEX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B447460.png)
![4-[(5-METHYL-2-FURYL)METHYLENE]-3-PHENYL-5-ISOXAZOLONE](/img/structure/B447461.png)
![Ethyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447464.png)
![1-(2,2-dimethylpropanoyl)-7-methyl-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447465.png)


![2-Amino-4-(2,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B447473.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B447474.png)
![7-{4-nitrophenyl}-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B447475.png)

![[(4-fluorophenyl)(5-hydroxy-2-methyl-1H-imidazol-4-yl)methyl]propanedinitrile](/img/structure/B447480.png)


